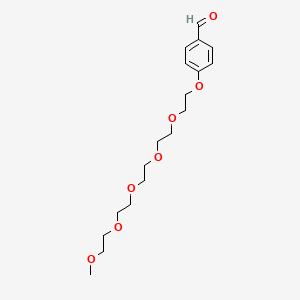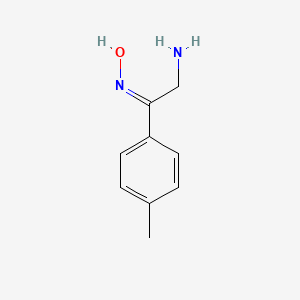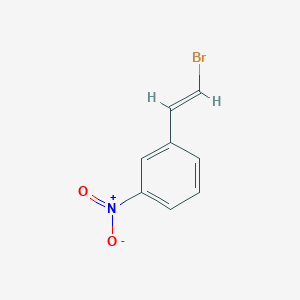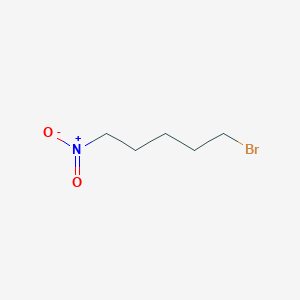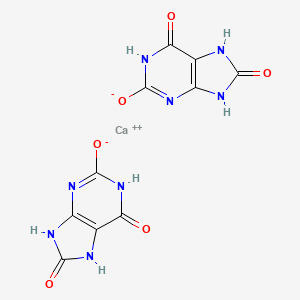
Quinapril benzyl ester
描述
Quinapril benzyl ester is a chemical compound with the molecular formula C32H36N2O5 . It is a white to off-white crystalline solid with good solubility properties. This compound is a prodrug of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Upon administration, it is hydrolyzed in the body to release the active drug, quinapril .
作用机制
Biochemical Pathways
The primary biochemical pathway affected by quinapril benzyl ester is the RAAS. By inhibiting ACE, quinaprilat disrupts this system, leading to a decrease in angiotensin II levels . This results in vasodilation and a reduction in the volume of circulating fluid, which lowers blood pressure .
Pharmacokinetics
Quinapril is rapidly absorbed and de-esterified to quinaprilat, the active metabolite . The pharmacokinetics of quinapril and quinaprilat can be affected by renal and hepatic impairment . In patients with hypertension or congestive heart failure, no increase in adverse events was observed when the dosage was increased from 10 to 40 mg/day .
Action Environment
The action of quinapril can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of quinapril . Additionally, the drug’s efficacy and stability can be affected by factors such as temperature and pH.
生化分析
Biochemical Properties
Quinapril Benzyl Ester plays a significant role in biochemical reactions, particularly in the renin-angiotensin system . It interacts with various enzymes and proteins, most notably the angiotensin-converting enzyme (ACE). The compound is rapidly de-esterified after absorption to form Quinaprilat, the active diacid metabolite . This interaction is crucial in mediating the compound’s effects on blood pressure regulation and cardiovascular function .
Cellular Effects
This compound exerts several effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As an ACE inhibitor, it reduces the production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure . It also inhibits the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Upon absorption, it is converted to Quinaprilat, which binds to and inhibits ACE . This prevents the conversion of angiotensin I to angiotensin II, reducing vasoconstriction and aldosterone secretion . The result is lowered blood pressure and decreased workload on the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is stable under normal conditions . The compound’s effects on cellular function, such as its antihypertensive action, may vary over time due to factors like drug metabolism and elimination .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . Lower doses effectively reduce blood pressure, while higher doses may lead to more pronounced effects . Excessively high doses could potentially lead to adverse effects, such as hypotension .
Metabolic Pathways
This compound is involved in the renin-angiotensin system metabolic pathway . It interacts with the enzyme ACE and undergoes de-esterification to form the active metabolite, Quinaprilat . This process is crucial for the compound’s antihypertensive effects .
Transport and Distribution
This compound is absorbed and distributed within cells and tissues after administration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinapril benzyl ester typically involves the esterification of quinapril with benzyl alcohol. One common method includes the reaction of quinapril with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
化学反应分析
Types of Reactions
Quinapril benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, this compound is hydrolyzed to quinapril and benzyl alcohol.
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Quinapril and benzyl alcohol.
Oxidation: this compound oxide.
Reduction: Alcohol derivatives of this compound.
科学研究应用
Quinapril benzyl ester has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and testing of ACE inhibitors.
Medicinal Chemistry: Studied for its potential therapeutic effects and as a model compound for the design of new ACE inhibitors.
Biological Studies: Investigated for its effects on cardiovascular function and its role in the regulation of blood pressure.
Industrial Applications: Used in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
相似化合物的比较
Similar Compounds
Quinapril hydrochloride: Another ester form of quinapril, used for similar therapeutic purposes.
Quinapril ethyl ester: An ester derivative of quinapril with similar pharmacological properties.
Quinapril methyl ester: Another ester form with comparable effects.
Uniqueness
Quinapril benzyl ester is unique due to its specific ester linkage, which influences its hydrolysis rate and bioavailability. Compared to other ester derivatives, this compound may offer different pharmacokinetic properties, making it a valuable compound for specific therapeutic applications .
属性
IUPAC Name |
benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3/t23-,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUEGBLZLHHGC-OIFPXGRLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


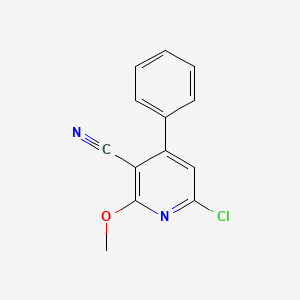
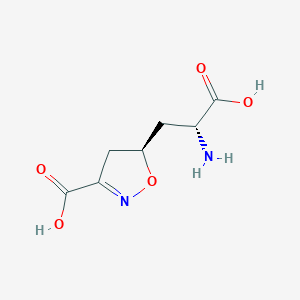
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3286342.png)
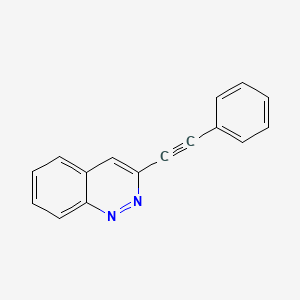

![Ethyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B3286357.png)
![6-[2-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3286368.png)
